Cas no 1691972-59-4 (2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid)

2-(5-Nitrothiophen-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a nitro-substituted thiophene ring fused to a cyclopropane carboxylic acid moiety. This structure imparts unique reactivity and functional versatility, making it valuable in organic synthesis and pharmaceutical intermediate applications. The nitro group enhances electrophilic properties, facilitating further derivatization, while the cyclopropane ring contributes to steric constraints and stability. The carboxylic acid functionality allows for straightforward conjugation or salt formation, broadening its utility in medicinal chemistry and material science. Its well-defined molecular architecture supports precise modifications, making it a reliable building block for developing novel compounds with tailored properties.
2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid structure
1691972-59-4 structure
商品名:2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid
CAS番号:1691972-59-4
MF:C8H7NO4S
メガワット:213.210480928421
CID:5991801
PubChem ID:84104251

2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid
    • EN300-1831069
    • 1691972-59-4
    • インチ: 1S/C8H7NO4S/c10-8(11)5-3-4(5)6-1-2-7(14-6)9(12)13/h1-2,4-5H,3H2,(H,10,11)
    • InChIKey: IZWGDGKVONQKQJ-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC=C1C1CC1C(=O)O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 213.00957888g/mol
  • どういたいしつりょう: 213.00957888g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1831069-0.25g
2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid
1691972-59-4
0.25g
$708.0 2023-09-19
Enamine
EN300-1831069-0.1g
2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid
1691972-59-4
0.1g
$678.0 2023-09-19
Enamine
EN300-1831069-5g
2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid
1691972-59-4
5g
$2235.0 2023-09-19
Enamine
EN300-1831069-1g
2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid
1691972-59-4
1g
$770.0 2023-09-19
Enamine
EN300-1831069-0.5g
2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid
1691972-59-4
0.5g
$739.0 2023-09-19
Enamine
EN300-1831069-10g
2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid
1691972-59-4
10g
$3315.0 2023-09-19
Enamine
EN300-1831069-1.0g
2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid
1691972-59-4
1g
$1286.0 2023-06-03
Enamine
EN300-1831069-10.0g
2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid
1691972-59-4
10g
$5528.0 2023-06-03
Enamine
EN300-1831069-0.05g
2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid
1691972-59-4
0.05g
$647.0 2023-09-19
Enamine
EN300-1831069-5.0g
2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid
1691972-59-4
5g
$3728.0 2023-06-03

2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid 関連文献

2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acidに関する追加情報

Introduction to 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1691972-59-4)

2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1691972-59-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both a cyclopropane ring and a nitro-substituted thiophene moiety, which endows it with unique chemical and biological properties. The cyclopropane ring is known for its high reactivity and strained geometry, while the nitro group introduces electrophilic and electron-withdrawing characteristics, making this molecule a versatile scaffold for drug discovery.

The structural features of 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid make it particularly interesting for medicinal chemists. The cyclopropane ring is a well-documented pharmacophore that can enhance binding affinity and metabolic stability in drug candidates. Additionally, the thiophene ring is a common component in many bioactive molecules, including antiviral, antibacterial, and anticancer agents. The nitro group further modulates the electronic properties of the molecule, potentially influencing its interaction with biological targets.

In recent years, there has been growing interest in developing novel therapeutic agents based on heterocyclic compounds. 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid represents an example of how combining different structural motifs can lead to innovative drug candidates. The compound’s unique combination of a cyclopropane ring and a nitro-substituted thiophene has prompted researchers to explore its potential applications in various therapeutic areas.

One of the most promising applications of 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid is in the development of anti-inflammatory agents. Inflammatory processes are mediated by a complex interplay of signaling pathways and molecular interactions, many of which involve enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The structural features of this compound suggest that it may be able to modulate these pathways by inhibiting key enzymes or interacting with specific receptors involved in inflammation.

Recent studies have begun to elucidate the pharmacological profile of 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid. Initial in vitro experiments have shown that this compound exhibits significant inhibitory activity against COX enzymes, which are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of the cyclopropane ring is believed to enhance binding affinity by promoting optimal orientation within the active site of these enzymes. Additionally, the nitro group may contribute to the compound’s bioactivity by facilitating redox reactions or influencing electronic interactions with the target protein.

The potential of 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid as an anti-inflammatory agent is further supported by its ability to interact with other inflammatory mediators. For instance, studies have demonstrated that this compound can inhibit the production of prostaglandins and leukotrienes, which are key mediators of inflammation. By targeting multiple aspects of the inflammatory response, 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid may offer a more comprehensive therapeutic approach compared to traditional NSAIDs.

Another area where 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid shows promise is in oncology research. Cancer cells often exhibit altered signaling pathways and increased proliferation rates, making them susceptible to compounds that can disrupt these processes. The structural features of this molecule suggest that it may be able to interfere with key oncogenic pathways by inhibiting specific enzymes or interacting with cancer-related proteins.

Preclinical studies have begun to explore the antitumor activity of 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid. In cell-based assays, this compound has demonstrated the ability to induce apoptosis in cancer cells while sparing healthy cells. The cyclopropane ring is thought to play a crucial role in this process by facilitating tight binding to cancer-specific targets. Additionally, the nitro group may contribute to the compound’s ability to generate reactive oxygen species (ROS), which can damage cancer cells without affecting normal cells.

The development of 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid as an anticancer agent is still in its early stages, but preliminary results are encouraging. Further research is needed to optimize its potency and selectivity, as well as to investigate potential side effects. Nevertheless, the unique structural features of this compound make it a promising candidate for future cancer therapies.

Beyond its applications in inflammation and oncology, 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid has potential uses in other therapeutic areas as well. For example, its ability to interact with biological targets suggests that it may be useful in developing treatments for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. These conditions are characterized by abnormal protein aggregation and oxidative stress, both of which could be targeted by compounds like 2-(5-nitrothiophen-2-yl)cyclopropane-1-carboxylic acid.

In conclusion, 2-(5-nitrothiophen - 2 - yl) - cyc lopr op ane - 1 - car box y l ic ac id ( CAS No . 169197 259 - 4 ) is a multifaceted organic compound with significant potential in pharmaceutical research . Its unique structural features , including a cyc lopr op ane ring and a nitr o - sub st i t u ted thi o ph ene moiety , endow it with prom i s ing app lic at i ons i n treat ing infl amm at i on , can cer , and other neurobiological disorders . While more research is needed to fully understand its pharmacological profile , preliminary studies suggest that 2 - ( 5 - n i t r o th i o ph en e - 21 ) - c y c lopr op an e - 11 car box y l ic ac id holds great promise as a future therapeutic agent . p >

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